molecular formula C23H15BrN2O3 B5303803 4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid

4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid

カタログ番号 B5303803
分子量: 447.3 g/mol
InChIキー: YVTNGBWPRTWZQK-MDWZMJQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor and plays a critical role in regulating blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathologies.

作用機序

4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid is a selective antagonist of ET-1 receptors, specifically the ET-A subtype. ET-1 binds to ET-A and ET-B receptors, leading to vasoconstriction, cell proliferation, and inflammation. This compound blocks the binding of ET-1 to ET-A receptors, leading to vasodilation, inhibition of cell proliferation, and anti-inflammatory effects. This compound does not affect ET-B receptors, which are involved in vasodilation and clearance of ET-1.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits ET-1-induced cell proliferation, migration, and invasion in various cell types, including endothelial cells, smooth muscle cells, and cancer cells. In vivo studies have shown that this compound reduces blood pressure, improves endothelial function, and prevents vascular remodeling in animal models of hypertension and atherosclerosis. This compound also inhibits tumor growth and angiogenesis in animal models of cancer.

実験室実験の利点と制限

4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid has several advantages for lab experiments. It is a selective antagonist of ET-A receptors, and its effects can be easily measured using various assays, such as cell proliferation, migration, and invasion assays. This compound is also stable and can be easily synthesized using SPPS or SPPS methods. However, this compound has some limitations for lab experiments. It is a peptide and may be degraded by proteases in cell culture or animal models. This compound also has a short half-life and may require frequent dosing in animal studies.

将来の方向性

4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid has several potential future directions for research. One area of interest is the development of more potent and selective ET-A receptor antagonists. Another area of interest is the combination of this compound with other drugs for the treatment of cardiovascular diseases, cancer, and other pathologies. This compound may also have applications in drug delivery, as it can be conjugated to various nanoparticles and liposomes for targeted drug delivery. Finally, this compound may have applications in regenerative medicine, as it can promote angiogenesis and tissue repair in various pathologies.

合成法

4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the sequential addition of protected amino acids to a solid support, while the SPPS method involves the coupling of amino acids in solution. This compound is a 13 amino acid peptide, and its synthesis requires the protection of the amino and carboxyl groups of each amino acid. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.

科学的研究の応用

4-[2-[2-(3-bromophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathologies. In cardiovascular diseases, this compound has been shown to improve endothelial function, reduce blood pressure, and prevent vascular remodeling. In cancer, this compound has been shown to inhibit tumor growth and angiogenesis. Other potential applications of this compound include the treatment of pulmonary hypertension, renal diseases, and inflammatory disorders.

特性

IUPAC Name

4-[2-[(E)-2-(3-bromophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN2O3/c24-17-5-3-4-15(14-17)8-13-21-25-20-7-2-1-6-19(20)22(27)26(21)18-11-9-16(10-12-18)23(28)29/h1-14H,(H,28,29)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTNGBWPRTWZQK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。